molecular formula C26H24N4O2 B12882702 N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide CAS No. 917924-85-7

N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide

Cat. No.: B12882702
CAS No.: 917924-85-7
M. Wt: 424.5 g/mol
InChI Key: NGZLNTKTYKABNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-benzoylbenzamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a benzoylbenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-benzoylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with an appropriate diketone under acidic conditions.

    Amination: The pyrazole derivative is then subjected to an amination reaction with 3-bromopropylamine to introduce the aminopropyl group.

    Coupling with Benzoylbenzamide: The final step involves coupling the aminopropyl-pyrazole derivative with 4-benzoylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-benzoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-benzoylbenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-benzoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and benzoylbenzamide moiety are crucial for binding to these targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-methylbenzamide
  • N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-chlorobenzamide

Uniqueness

N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-benzoylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry research.

Properties

CAS No.

917924-85-7

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

N-[3-amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-4-benzoylbenzamide

InChI

InChI=1S/C26H24N4O2/c27-15-14-24(19-8-6-18(7-9-19)23-16-28-29-17-23)30-26(32)22-12-10-21(11-13-22)25(31)20-4-2-1-3-5-20/h1-13,16-17,24H,14-15,27H2,(H,28,29)(H,30,32)

InChI Key

NGZLNTKTYKABNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC(CCN)C3=CC=C(C=C3)C4=CNN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.